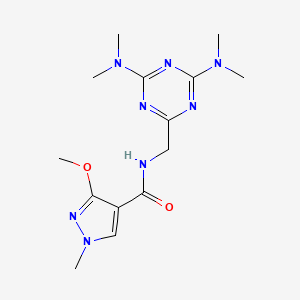
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H22N8O2 and its molecular weight is 334.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry and agricultural science. Its unique structure combines a triazine moiety with a pyrazole and carboxamide functional group, which contributes to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N6O2, with a molecular weight of approximately 278.32 g/mol. The presence of the triazine ring and dimethylamino groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N6O2 |
| Molecular Weight | 278.32 g/mol |
| Chemical Structure | Chemical Structure |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to:
- Inhibition or Activation of Enzymatic Pathways : The compound can modulate enzyme activity through competitive or non-competitive inhibition.
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties against various pathogens.
Biological Studies and Findings
Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : Research indicates that triazine derivatives exhibit potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this triazine derivative have shown effective inhibition against Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Some studies suggest that triazine-based compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death pathways. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines .
- Enzyme Interaction Studies : The compound's ability to bind to specific enzymes has been explored through in vitro assays. For example, it may inhibit enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazine derivatives against common bacterial strains. The results indicated that compounds with similar structural features to this compound demonstrated significant inhibition zones against Bacillus subtilis and Pseudomonas fluorescens, suggesting potential as broad-spectrum antimicrobial agents.
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of triazine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways.
科学研究应用
Anticancer Activity
Research indicates that compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit promising anticancer properties. For instance:
- A series of novel indole derivatives linked to pyrazole moieties were synthesized and evaluated for their cytotoxicity against various cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549). These studies demonstrated good to excellent antitumor activity, suggesting that modifications to the pyrazole structure can enhance biological efficacy .
Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes suggests potential as an enzyme inhibitor. Interaction studies focus on its binding affinity to various molecular targets using techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These methods are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .
Herbicidal Properties
The triazine moiety is known for its herbicidal activity. Compounds with similar structures have been explored for their potential use in agriculture as herbicides. The ability of this compound to inhibit specific plant enzymes could lead to the development of effective herbicides .
Pesticidal Activity
Research into related compounds has shown significant pesticidal properties against various agricultural pests. The unique structural features of this compound may enhance its effectiveness as a pesticide .
Case Studies and Research Findings
属性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N8O2/c1-20(2)13-16-10(17-14(18-13)21(3)4)7-15-11(23)9-8-22(5)19-12(9)24-6/h8H,7H2,1-6H3,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDAGSFFAXJIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













